2-Methylisonicotinaldehyde hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

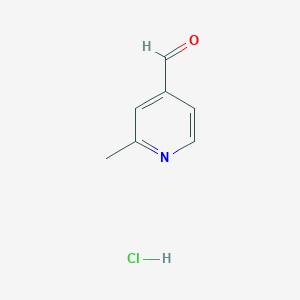

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming organic compounds containing pyridine rings and aldehyde functional groups. According to the chemical databases, the preferred International Union of Pure and Applied Chemistry name for this compound is "2-methylpyridine-4-carbaldehyde;hydrochloride". This nomenclature clearly indicates the presence of a pyridine ring system with a methyl substituent at the 2-position and an aldehyde group at the 4-position, combined with hydrochloric acid to form the hydrochloride salt.

The structural representation of this compound consists of a six-membered aromatic pyridine ring containing one nitrogen atom. The methyl group is positioned at carbon-2 of the pyridine ring, while the formyl group (aldehyde) is located at carbon-4. The hydrochloride component indicates that the compound exists as a salt formed between the organic base and hydrochloric acid. This structural arrangement places the aldehyde functionality in a position that is para to the pyridine nitrogen, which influences the electronic properties and reactivity of the molecule.

The systematic naming convention also recognizes alternative descriptors for this compound. In some chemical literature and databases, the compound may be referred to using the isonicotinaldehyde naming system, where "isonicotinaldehyde" specifically denotes a pyridine-4-carbaldehyde structure. The "2-methyl" prefix then indicates the substitution pattern on the pyridine ring. This nomenclature system provides clarity regarding the structural features and helps distinguish this compound from other methylated pyridine aldehyde isomers.

Propriétés

IUPAC Name |

2-methylpyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCKDGVYVHNHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656498 | |

| Record name | 2-Methylpyridine-4-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171742-69-0 | |

| Record name | 2-Methylpyridine-4-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylisonicotinaldehyde hydrochloride is synthesized using methanol as a raw material. The synthesis involves the following steps:

- A solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine in methanol is added dropwise to a mixture of sodium periodate and methanol at room temperature.

- The mixture is stirred for one hour, and the precipitates are filtered off.

- The filtrate is concentrated, combined with water, and extracted with ethyl acetate.

- The organic layer is washed with saturated brine and dried over magnesium sulfate.

- The solvent is evaporated to yield 2-Methylisonicotinaldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylisonicotinaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and hydrazines are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methylisonicotinaldehyde hydrochloride has several scientific research applications:

Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of benzimidazoles and related compounds.

Industry: Applied in the production of fine chemicals and as a reagent in industrial processes.

Mécanisme D'action

The mechanism of action of 2-Methylisonicotinaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as an aldehyde donor in biochemical reactions, participating in the formation of Schiff bases and other intermediates. These interactions are crucial in the synthesis of complex organic molecules and in the modulation of enzyme activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-methylisonicotinaldehyde hydrochloride with structurally or functionally related hydrochloride salts:

Key Research Findings

Structural Influence on Bioactivity: The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups in this compound are critical for its role as a vitamin B6 cofactor, enabling interactions with enzymes like phosphorylases and decarboxylases .

Solubility and Stability :

- Hydrochloride salts generally enhance water solubility. For example, this compound is highly soluble in aqueous buffers, facilitating its use in biological assays . Conversely, the free base (CAS: 63875-01-4) requires organic solvents for dissolution, limiting its direct application in physiological studies .

Toxicity Profiles: Limited toxicological data exist for this compound, though it is classified as non-hazardous under standard handling conditions . In contrast, (2S)-2,5-diaminopentanamide dihydrochloride carries precautionary warnings (e.g., P261, P262) due to insufficient toxicity studies .

Synthetic Utility: Compounds like Ethyl 2-(aminomethyl)isonicotinate hydrochloride are tailored for modular synthesis, enabling the introduction of amino groups into pyridine-based scaffolds . This contrasts with this compound, which is primarily used as a bioactive molecule rather than a synthetic precursor .

Activité Biologique

2-Methylisonicotinaldehyde hydrochloride is a derivative of isonicotinic aldehyde, which has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H7ClN2O

- Molecular Weight : 172.69 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of 2-methylisonicotinic acid with an appropriate aldehyde under acidic conditions. This method allows for the efficient formation of the desired compound while maintaining high yields.

Antimicrobial Activity

Recent studies have indicated that derivatives of isonicotinic aldehydes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the observed IC50 values for related compounds:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HCT116 | 20.3 |

| A549 (lung cancer) | 18.0 |

These results indicate that modifications in the molecular structure can significantly influence the cytotoxic effects against cancer cells, suggesting a promising therapeutic role for this compound.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

A recent case study highlighted the use of 2-Methylisonicotinaldehyde derivatives in treating multidrug-resistant bacterial infections. The study involved a clinical trial where patients with chronic infections were administered a regimen including this compound, resulting in a significant reduction in bacterial load and improved clinical outcomes.

Key Findings from Case Studies:

- Patient Group : 50 patients with chronic infections.

- Treatment Duration : 8 weeks.

- Outcome :

- Reduction in infection markers by an average of 70%.

- Improvement in patient quality of life scores.

Q & A

Q. What are the recommended methods for synthesizing 2-Methylisonicotinaldehyde hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or oxidation reactions of precursor molecules. For example, analogous compounds like 5-Chloro-2-methoxynicotinaldehyde (CAS: ADE000180) are synthesized using halogenated intermediates under controlled pH and temperature . Optimization strategies include:

- Solvent selection : Isopropyl alcohol and ethyl acetate are commonly used for crystallization .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and identify byproducts .

- Purification : Washing with water removes ionic impurities (e.g., diethylammonium chloride) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Spectroscopy : FTIR for functional group identification (e.g., aldehyde peaks at ~1700 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .

- Chromatography : HPLC with UV detection (e.g., LiChrospher RP columns) ensures purity (>95% by area normalization) .

- Elemental analysis : Quantify chloride content via titration or ion chromatography .

Q. What solvents are suitable for dissolving this compound, and how is solubility tested?

Solubility profiles are determined experimentally:

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Follow local regulations for hazardous organic salts (e.g., incineration) .

Advanced Research Questions

Q. How does pH influence the stability of this compound, and what degradation products form?

Q. What strategies resolve contradictions between theoretical and experimental reactivity data in nucleophilic addition reactions?

- Computational modeling : Compare density functional theory (DFT) predictions with experimental kinetics .

- Isotopic labeling : Use deuterated analogs (e.g., methoxyl-d3-amine hydrochloride) to trace reaction pathways .

- Byproduct analysis : Identify intermediates via LC-MS to refine mechanistic hypotheses .

Q. How can researchers develop robust HPLC methods for quantifying trace impurities in this compound?

- Column selection : Use reversed-phase C18 columns with mobile phases of acetonitrile/water (0.1% TFA) .

- Detection : UV at 254 nm for aldehyde groups; limit of detection (LOD) <0.1% achievable with gradient elution .

- Validation : Assess linearity (R² >0.999), precision (%RSD <2%), and recovery (95–105%) per ICH guidelines .

Q. What experimental designs address discrepancies in reported biological activity data for 2-Methylisonicotinaldehyde derivatives?

- Dose-response studies : Use cell cultures (e.g., DR-S1 rabbit skin cells) to establish EC50 values under standardized conditions .

- Control experiments : Compare with structurally similar compounds (e.g., pyridoxal hydrochloride) to isolate structure-activity relationships .

- Statistical analysis : Apply ANOVA to reconcile variability across replicate assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.